Sildenafil, a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), is widely recognized for its effectiveness in treating erectile dysfunction and has also been used for pulmonary arterial hypertension12. The drug operates through the nitric oxide (NO)-cGMP pathway, which is essential for inducing smooth muscle relaxation and subsequent penile erection1. Beyond its primary applications, sildenafil has been explored for potential benefits in other medical conditions, including bronchopulmonary dysplasia, multiple sclerosis, and even in promoting adipogenesis345.
The primary application of sildenafil is in the treatment of erectile dysfunction, where it enhances the neurogenic relaxation of human corpus cavernosum (HCC) tissue, thereby facilitating penile erection7. It is also used to treat pulmonary arterial hypertension by inducing vasodilation in the pulmonary vasculature, reducing pulmonary vascular resistance, and relieving symptoms2.
Sildenafil has been studied for its interactions with blood-pressure-lowering drugs. It potentiates the hypotensive effects of organic nitrates, which can lead to contraindications in patients using nitrates1. However, when coadministered with the calcium antagonist amlodipine, sildenafil produced additive reductions in blood pressure without causing significant adverse effects1.
In a mouse model of multiple sclerosis, sildenafil was found to reduce clinical symptoms and neuropathology. It decreased immune cell infiltration and microglial activation while promoting remyelination and increasing regulatory T cells, suggesting neuroprotective and anti-inflammatory effects4.
Sildenafil has shown promise in alleviating bronchopulmonary dysplasia in neonatal rats by activating the hypoxia-inducible factor signaling pathway, which may improve pulmonary function and vascularization in the lungs5.
The vasodilatory effects of sildenafil extend to the ocular vasculature, where it has been observed to increase blood flow velocity in the retrobulbar and choroidal circulation, potentially impacting conditions related to ocular blood flow6.
Interestingly, sildenafil has been found to promote adipogenesis in preadipocytes through a PKG pathway, indicating a role in fat cell development and glucose uptake, which could have implications for metabolic research3.
In vivo studies have shown that sildenafil stimulates Leydig cell steroidogenesis via the cAMP/cGMP signaling pathway, increasing testosterone production and potentially affecting reproductive health8.
Sildenafil has been reported to reverse ABCB1- and ABCG2-mediated chemotherapeutic drug resistance, suggesting a role in enhancing the efficacy of cancer treatments by inhibiting these drug transporters9.
The synthesis of Sildenafil-d3 involves several key steps that are designed to ensure the incorporation of deuterium atoms. The process typically begins with the deuteration of Desethyl Sildenafil, where hydrogen atoms are systematically replaced with deuterium.
Industrial production methods mirror these laboratory techniques but operate on a larger scale, utilizing advanced purification techniques to isolate the final product with high isotopic purity.
Sildenafil-d3 retains the core structure of Sildenafil but features deuterium in place of some hydrogen atoms. The molecular formula for Sildenafil-d3 can be represented as with specific positions where hydrogen has been replaced by deuterium.
Sildenafil-d3 can undergo various chemical reactions typical for organic compounds:
The outcomes of these reactions depend heavily on specific conditions and reagents used, highlighting the versatility of Sildenafil-d3 in synthetic organic chemistry.
Sildenafil acts primarily by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for breaking down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Sildenafil-d3 leads to increased levels of cGMP within smooth muscle cells in blood vessels, promoting relaxation and vasodilation. This mechanism is crucial for its therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension.
The process involves:
Sildenafil-d3 exhibits properties similar to those of its parent compound but with distinct differences due to isotopic labeling:
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess purity levels and characterize physical properties .
Sildenafil-d3 has several significant applications in scientific research:
Sildenafil-d3 (chemical name: 5-[2-ethoxy-5-[[4-(trideuteriomethyl)piperazin-1-yl]sulfonyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one) is a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil. Its molecular formula is C22H27D3N6O4S, with a molecular weight of 477.60 g/mol, compared to 474.58 g/mol for non-deuterated sildenafil [3] [5] [9]. The compound features three deuterium atoms (triteration) at the methyl group of the 4-methylpiperazine moiety, as confirmed by its SMILES notation: CCOC1=C(C=C(S(N2CCN(CC2)C([2H])([2H])[2H])(=O)=O)C=C1)C(NC3=C4N(N=C3CCC)C)=NC4=O [5] [9]. This isotopic substitution maintains the core structure responsible for PDE5 inhibition while altering pharmacokinetic properties.
Table 1: Comparative Chemical Characteristics of Sildenafil and Sildenafil-d3
Property | Sildenafil | Sildenafil-d3 |
---|---|---|
CAS Number | 139755-83-2 | 1126745-90-1 |
Molecular Formula | C22H30N6O4S | C22H27D3N6O4S |
Exact Mass | 474.2049 g/mol | 477.2240 g/mol |
Isotopic Substitution Site | N/A | Piperazine methyl group |
Purity Specifications | >98% | >95% (HPLC); 99% atom D [9] |
Sildenafil-d3 is typically supplied as an off-white to white solid, stable when stored under inert conditions at -20°C [5] [9]. Its synthesis follows established routes for sildenafil production, with deuterium introduced via reductive deuteration of precursor molecules or through deuterated methylating agents in the final steps to ensure isotopic integrity at the specified position [9].
The development of deuterated pharmaceuticals represents a strategic evolution in medicinal chemistry aimed at optimizing pharmacokinetic profiles of existing therapeutics. Deuterium, a stable, non-radioactive hydrogen isotope with twice the atomic mass, forms stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This property was first exploited systematically in the 1960s–1970s for metabolic studies, notably in the deuterated version of the antipsychotic drug tetrabenazine (deutetrabenazine), which received United States Food and Drug Administration approval in 2017 [4].
Sildenafil-d3 emerged against this backdrop following the serendipitous discovery and commercialization of its parent compound, sildenafil (originally designated UK-92480). Initially synthesized by Pfizer scientists in 1989 as a candidate for angina pectoris, sildenafil's development pivoted when clinical trial participants reported improved erections as a side effect [4] [6]. This observation redirected research toward erectile dysfunction, culminating in the 1998 approval of sildenafil citrate (Viagra) by regulatory agencies in the United States and European Union [4] [8]. The subsequent development of sildenafil-d3 leveraged deuterium labeling technology to address specific metabolic limitations of the parent drug while preserving its potent PDE5 inhibitory activity (IC50 = 5.22 nM) [3] [7].
The primary rationale for deuterium incorporation into sildenafil centers on modulating its metabolic pathway through the kinetic isotope effect (KIE). This phenomenon strengthens the carbon-deuterium bond, requiring greater activation energy for cleavage compared to carbon-hydrogen bonds. Consequently, reactions involving C-D bond breakage proceed slower than their C-H counterparts, potentially altering metabolite formation [3] [7].
In standard sildenafil, the major metabolic route involves hepatic cytochrome P450 enzymes (predominantly CYP3A4 and minorly CYP2C9), which catalyze N-demethylation at the piperazine methyl group to form the active metabolite desmethylsildenafil. This metabolite exhibits approximately 50% of the parent compound's potency against PDE5 [2] [10]. Deuterium substitution at this exact site (forming sildenafil-d3) aims to retard this demethylation process. Theoretical models predict a KIE of 2–10 for such transformations, depending on the rate-limiting step in the oxidative reaction [3] [7].
Table 2: Metabolic and Functional Implications of Deuterium Incorporation
Aspect | Sildenafil | Sildenafil-d3 (Theoretical) |
---|---|---|
Primary Metabolic Site | Piperazine methyl group | Same (deuterated position) |
Major Metabolite | N-desmethylsildenafil | Reduced quantity expected |
Metabolite PDE5 IC50 | ~50% of parent compound | N/A (reduced formation) |
Target Enzymes | CYP3A4, CYP2C9 | Same |
Expected Metabolic Outcome | Rapid N-demethylation | Slowed N-demethylation |
This metabolic decoupling offers two potential advantages:
Notably, deuterium substitution at the specified position does not alter sildenafil's affinity for PDE5, as the methyl group is not part of the drug's pharmacophore. The binding domain involves interactions between the pyrazolopyrimidinone core and PDE5's catalytic site, distant from the N-methylpiperazine tail [4] [10]. Consequently, sildenafil-d3 retains identical target engagement properties to its progenitor while offering optimized pharmacokinetic behavior for research applications in mechanistic studies and analytical quantification [3] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7